![molecular formula C19H21N3O3S B8113602 Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8113602.png)
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate (CAS: 2102410-70-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thienopyridine derivatives. The process includes the introduction of amino and carboxylate groups at specific positions on the thieno[2,3-b]pyridine scaffold.
Antiviral Activity
Recent studies have indicated that compounds similar to Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine exhibit promising antiviral properties. For instance, derivatives of thienopyridine have shown significant activity against various viral targets, including reverse transcriptase inhibitors which are crucial in the treatment of retroviral infections such as HIV. The specific biological activity of Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine is still under investigation but is expected to follow similar patterns based on structural analogs.
Antibacterial Activity
The antibacterial properties of thienopyridine derivatives have been explored extensively. In vitro studies have demonstrated that modifications at the C4 position can significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Compound | Gram-positive Activity (μg/mL) | Gram-negative Activity (μg/mL) |
---|---|---|
4a | 25 | ≥200 |
4b | 12.5 | ≥200 |
7b | 6.25 | 50 |
The table above summarizes the antibacterial activities of various thienopyridine derivatives, indicating that structural modifications can enhance or reduce activity against specific bacterial strains .
Case Studies
-
Case Study on Antiviral Efficacy :
A study published in MDPI evaluated a series of thienopyridine derivatives for their antiviral activity against HIV reverse transcriptase. The results indicated that certain substitutions led to enhanced inhibitory effects compared to standard antiviral agents . -
Case Study on Antibacterial Properties :
Research conducted at Al-Fateh University assessed the antibacterial effects of synthesized thienopyridines using disk diffusion assays. The findings revealed that compounds with electron-withdrawing groups at specific positions exhibited decreased activity against Gram-negative bacteria but maintained efficacy against Gram-positive strains .
Scientific Research Applications
Therapeutic Applications
-
IRAK Modulation :
- The compound has been identified as a modulator of Interleukin-1 Receptor Associated Kinases (IRAK), which are crucial in the signaling pathways of innate immunity. Its application in treating autoimmune and inflammatory diseases has been highlighted in patent literature, suggesting its potential in managing conditions linked to dysregulated immune responses .
- Anticancer Activity :
- Neuroprotective Effects :
IRAK4 Inhibition
A study detailed in patent WO2012007375A1 outlines the use of thieno[3,2-b]pyrimidine derivatives as IRAK4 inhibitors. The findings suggest that these compounds can effectively reduce inflammatory responses in preclinical models, indicating a promising pathway for drug development targeting autoimmune diseases .
Anticancer Screening
In vitro assays conducted on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies demonstrate the potential for developing new anticancer agents based on the thienopyridine scaffold .
Neuroprotection Studies
Research has indicated that thienopyridine derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property could be harnessed for developing treatments aimed at neurodegenerative disorders .
Data Table: Summary of Applications
Properties
IUPAC Name |
methyl 3-amino-4-(2-methyl-4-propan-2-yloxyanilino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-10(2)25-12-5-6-13(11(3)9-12)22-14-7-8-21-18-15(14)16(20)17(26-18)19(23)24-4/h5-10H,20H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDUQPFRPFAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)NC2=C3C(=C(SC3=NC=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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